molecular formula C17H26N7O7P B12805133 N(sup 6)Benzyladenosine-5'-monophosphate diammonium salt CAS No. 102366-80-3

N(sup 6)Benzyladenosine-5'-monophosphate diammonium salt

Cat. No.: B12805133
CAS No.: 102366-80-3
M. Wt: 471.4 g/mol
InChI Key: NMJDWJAJQXXTPT-CXKSGAPPSA-N
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Description

N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt is a synthetic compound derived from adenosine, a nucleoside that plays a crucial role in various biochemical processesIt is an adenosine receptor agonist, which means it can bind to and activate adenosine receptors, leading to various physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt typically involves the modification of adenosine. One common method includes the benzylation of adenosine at the N(sup 6) position, followed by phosphorylation at the 5’ position. The reaction conditions often involve the use of benzyl chloride and a suitable base for the benzylation step, and phosphorylating agents such as phosphorus oxychloride for the phosphorylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzyladenosine derivatives, while substitution reactions can produce a range of analogs with modified benzyl groups .

Scientific Research Applications

N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt involves its binding to adenosine receptors, which are G protein-coupled receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This can result in various physiological effects, such as cell cycle arrest and apoptosis. The compound has been shown to increase the activity of caspase-3 and caspase-9, key enzymes involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt is unique due to its specific combination of benzylation at the N(sup 6) position and phosphorylation at the 5’ position. This dual modification enhances its ability to interact with adenosine receptors and exert its biological effects, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

102366-80-3

Molecular Formula

C17H26N7O7P

Molecular Weight

471.4 g/mol

IUPAC Name

azane;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H20N5O7P.2H3N/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27);2*1H3/t11-,13-,14-,17-;;/m1../s1

InChI Key

NMJDWJAJQXXTPT-CXKSGAPPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O.N.N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O.N.N

Origin of Product

United States

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